molecular formula C9H7BrN2O2 B6590181 2-{6-bromoimidazo[1,5-a]pyridin-3-yl}acetic acid CAS No. 1159829-39-6

2-{6-bromoimidazo[1,5-a]pyridin-3-yl}acetic acid

Cat. No.: B6590181
CAS No.: 1159829-39-6
M. Wt: 255.07 g/mol
InChI Key: WJBHEUOQUFNEBN-UHFFFAOYSA-N
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Description

2-{6-Bromoimidazo[1,5-a]pyridin-3-yl}acetic acid (CAS 1159829-39-6) is a high-value chemical intermediate in organic synthesis and medicinal chemistry research. Its molecular formula is C 9 H 7 BrN 2 O 2 and it has a molecular weight of 255.07 g/mol . The compound's core structure, the imidazo[1,5-a]pyridine scaffold, is of significant interest in drug discovery. Research indicates that this pharmacophore is a key building block in the development of potent Glycogen Synthase Kinase-3β (GSK-3β) inhibitors . GSK-3β is a serine/threonine kinase that is a networked enzyme regulating numerous physiological functions, and its aberrant activity is implicated in several CNS pathologies, including neurodegenerative disorders (e.g., Alzheimer's and Parkinson's diseases), bipolar disorder, and depression . Derivatives based on this scaffold are specifically designed to improve blood-brain barrier (BBB) permeability for potential therapeutic applications in central nervous system disorders . The bromine atom at the 6-position of the heterocyclic ring provides a versatile handle for palladium-catalyzed cross-coupling reactions , such as Suzuki or Buchwald-Hartwig reactions, allowing for further structural diversification. Simultaneously, the acetic acid side chain at the 3-position can be utilized to form amide bonds or be further functionalized, for instance, from related methyl ester precursors like methyl 2-{6-bromoimidazo[1,5-a]pyridin-3-yl}acetate (CAS 2092783-60-1) . This makes the compound a highly versatile synthon for constructing more complex molecules for biological evaluation. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

1159829-39-6

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

2-(6-bromoimidazo[1,5-a]pyridin-3-yl)acetic acid

InChI

InChI=1S/C9H7BrN2O2/c10-6-1-2-7-4-11-8(3-9(13)14)12(7)5-6/h1-2,4-5H,3H2,(H,13,14)

InChI Key

WJBHEUOQUFNEBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN2C1=CN=C2CC(=O)O)Br

Purity

95

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution

6-Bromoimidazo[1,5-a]pyridine undergoes substitution at position 3 with potassium cyanide, introducing a nitrile group. Hydrolysis with aqueous HCl yields the acetic acid derivative:

ArBr+KCNArCNHCl, H2OArCH2COOH\text{ArBr} + \text{KCN} \rightarrow \text{ArCN} \xrightarrow{\text{HCl, H}2\text{O}} \text{ArCH}2\text{COOH}

This method is limited by the reactivity of the aryl bromide, necessitating electron-deficient rings or catalytic palladium assistance.

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling with boronic acids containing protected acetic acid groups (e.g., vinylboronic acid pinacol ester) enables direct installation. Post-coupling oxidation with ozone or KMnO₄ unveils the carboxylic acid:

ArBr+CH2=CHB(OH)2Pd(PPh3)4ArCH=CH2O3ArCH2COOH\text{ArBr} + \text{CH}2=CHB(OH)2 \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{ArCH=CH}2 \xrightarrow{\text{O}3} \text{ArCH}_2\text{COOH}

This approach benefits from high regioselectivity but requires inert conditions and specialized catalysts.

Analytical Validation and Optimization

Purity Assessment

Recrystallization from ethyl acetate/n-hexane (1:1 v/v) removes byproducts, achieving >98% purity (HPLC). Melting points (76–78°C) and ¹H NMR (δ 7.21–8.19 ppm for aromatic protons) confirm structural integrity.

Yield Optimization

  • Microwave Assistance : Reducing reaction times from 24 hours to 10 minutes via microwave irradiation improves yields by 15–20%.

  • Solvent Systems : Ethanol/water mixtures (1:1) enhance solubility of intermediates, reducing side-product formation.

Industrial Scalability and Challenges

Large-scale synthesis faces hurdles in cost-effective bromine handling and catalyst recovery. Continuous flow systems mitigate these issues by improving heat transfer and reaction control. For example, microreactors achieve 85% yield in the cyclization step, compared to 72% in batch processes.

Emerging Methodologies

Photocatalytic C–H Activation

Visible-light-mediated functionalization avoids pre-halogenation, directly installing the acetic acid group via radical intermediates. This method remains experimental but promises atom economy.

Biocatalytic Routes

Engineered enzymes (e.g., cytochrome P450 monooxygenases) catalyze regioselective oxidation of imidazopyridine methyl groups to carboxylic acids. While nascent, this approach aligns with green chemistry principles .

Chemical Reactions Analysis

Substitution Reactions at the Bromine Position

The bromine atom at position 6 is a key site for nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions.

Reaction TypeConditionsProductNotes
Suzuki CouplingPd catalyst, aryl boronic acidAryl-substituted imidazopyridineCommon for C–C bond formation
Buchwald-Hartwig AminationPd/Xantphos, amineAminated derivativeRequires elevated temperatures

Example :
In analogous imidazo[1,2-a]pyridines, bromine undergoes Suzuki coupling with phenyl boronic acid under Pd(PPh₃)₄ catalysis to yield biaryl products . Similar reactivity is expected for the [1,5-a] isomer.

Functional Group Transformations of the Acetic Acid Moiety

The carboxylic acid group enables derivatization via esterification, amidation, or reduction:

ReactionReagentsProductApplication
EsterificationEthanol, H₂SO₄Ethyl esterImproved lipophilicity
Amide FormationSOCl₂, then amineAmide derivativesDrug candidate synthesis
ReductionLiAlH₄2-(Imidazopyridinyl)ethanolRare; limited data

Experimental Data :
Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-3-yl)acetate (CAS 603311-76-8) is synthesized via acid-catalyzed esterification, demonstrating the feasibility of this pathway for the [1,5-a] analog .

Electrophilic Aromatic Substitution (EAS)

The electron-rich imidazo[1,5-a]pyridine core facilitates EAS at positions 2 and 7. Bromine’s electron-withdrawing effect directs incoming electrophiles:

ElectrophileConditionsPosition SubstitutedYield (%)
NitrationHNO₃, H₂SO₄Position 2~60*
HalogenationCl₂, FeCl₃Position 7~50*

*Predicted based on imidazo[1,2-a]pyridine analogs.

Metalation and Directed ortho-Metallation

The bromine atom can act as a directing group for lithiation:

  • Lithiation : Using LDA or n-BuLi at −78°C generates a lithiated intermediate at position 5, which reacts with electrophiles (e.g., DMF for formylation) .

Synthetic Utility :
This strategy enables access to polysubstituted derivatives for medicinal chemistry applications .

Decarboxylation Reactions

Under basic or thermal conditions, the acetic acid group undergoes decarboxylation:

ConditionsProductNotes
CuO, quinoline, Δ6-bromoimidazo[1,5-a]pyridineYields unsubstituted core

Stability and Reactivity Insights

  • pH Sensitivity : The carboxylic acid group (pKa ~4.7) deprotonates in basic media, enhancing solubility but reducing electrophilicity .

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature applications .

Predicted Collision Cross Section (CCS) Data

The compound’s adducts exhibit distinct CCS values (Ų), relevant for mass spectrometry characterization :

Adductm/zCCS (Ų)
[M+H]+254.976148.2
[M+Na]+276.958151.7

Scientific Research Applications

GSK-3β Inhibition

Mechanism of Action

GSK-3β is a serine/threonine kinase involved in numerous cellular processes, including glycogen metabolism, cell division, and apoptosis. Inhibition of GSK-3β has been linked to therapeutic effects in mood disorders and neurodegenerative diseases such as Alzheimer's. The imidazo[1,5-a]pyridine scaffold, which includes 2-{6-bromoimidazo[1,5-a]pyridin-3-yl}acetic acid, has shown promise as a GSK-3β inhibitor.

Research Findings

Recent studies have demonstrated that derivatives of imidazo[1,5-a]pyridine exhibit potent GSK-3β inhibition with nanomolar IC50 values. For example, compounds derived from this scaffold have been optimized for improved central nervous system (CNS) permeability and bioavailability through structure-based drug design and molecular dynamics simulations .

Cancer Therapy

Targeting c-KIT Kinase

The compound is also being investigated for its ability to inhibit c-KIT kinase, which is implicated in several cancers, including gastrointestinal stromal tumors (GISTs). c-KIT mutations drive tumorigenesis in these cancers, making it an attractive target for therapy .

Pharmaceutical Development

Patents have been filed for the synthesis of imidazo[1,5-a]pyridine derivatives that include this compound as part of their structure. These compounds are proposed for the treatment of cancers associated with c-KIT mutations .

Treatment of Inflammatory and Autoimmune Diseases

Inhibition of IRAK Kinases

Another area of application is the inhibition of Interleukin-1 Receptor Associated Kinases (IRAKs), particularly IRAK-4. These kinases are crucial in mediating inflammatory responses and are implicated in autoimmune diseases. Compounds designed to inhibit IRAK kinases can potentially reduce inflammation and improve outcomes in conditions such as rheumatoid arthritis and systemic lupus erythematosus .

Clinical Implications

The development of selective IRAK inhibitors is essential to minimize off-target effects often associated with kinase inhibitors. The selectivity achieved by compounds like this compound could lead to better therapeutic profiles and reduced toxicity .

Summary Table of Applications

Application Area Target Disease Implication Research Findings
GSK-3β InhibitionGSK-3βMood disorders, Alzheimer'sPotent inhibitors with nanomolar activity; improved CNS permeability .
Cancer Therapyc-KIT KinaseGastrointestinal stromal tumorsEffective against c-KIT mutations; promising therapeutic targets .
Inflammatory DiseasesIRAK KinasesAutoimmune diseasesSelective inhibitors may reduce inflammation with fewer side effects .

Mechanism of Action

The mechanism of action of 2-{6-bromoimidazo[1,5-a]pyridin-3-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Ethyl 6-(Pyridin-3-yl)imidazo[1,5-a]pyridine-3-carboxylate (Compound 26)

  • Structure : Replaces the bromine at position 6 with a pyridin-3-yl group and substitutes the acetic acid with an ethyl ester.
  • Synthesis : Synthesized via Suzuki-Miyaura coupling of 6-bromoimidazo[1,5-a]pyridine-3-carboxylate (24) with pyridin-3-ylboronic acid (64% yield) .
  • The ester group may lower solubility compared to the carboxylic acid in the target compound.

Ethyl 6-{5-[(Propan-2-yl)Oxy]Pyridin-3-yl}imidazo[1,5-a]pyridine-3-carboxylate (Compound 27)

  • Structure : Features a 5-isopropoxy-substituted pyridin-3-yl group at position 6 and an ethyl ester at position 3.
  • Synthesis : Higher yield (93%) compared to Compound 26 due to enhanced electron-donating effects from the isopropoxy group, facilitating cross-coupling reactivity .
  • The ester group may require hydrolysis to the carboxylic acid for enhanced target engagement.

Analogous Acetic Acid Derivatives with Different Heterocycles

2-[4-Methyl-6-Oxo-2-(Pyridin-3-yl)-1,6-Dihydropyrimidin-5-yl]Acetic Acid (CAS 1118787-12-4)

  • Structure : Pyrimidine core with a pyridin-3-yl substituent and acetic acid group.
  • Molecular Formula : C₁₂H₁₁N₃O₃ (MW 245.24) .
  • The ketone group introduces additional hydrogen-bonding sites.

2-{5,7-Dimethyl-2-Oxo-1H,2H,4H,5H,6H,7H-Pyrazolo[1,5-a]Pyrimidin-6-yl}Acetic Acid (CAS 1305710-90-0)

  • Structure : Pyrazolo[1,5-a]pyrimidine core with methyl groups and an acetic acid substituent.
  • Molecular Formula : C₁₀H₁₅N₃O₃ (MW 225.25) .
  • Key Differences: The saturated pyrazolopyrimidine core reduces aromaticity, impacting π-π interactions.

Isomeric and Functional Group Variants

Ethyl 2-(6-Bromoimidazo[1,2-a]Pyridin-3-yl)Acetate (CAS 603311-76-8)

  • Structure : Imidazo[1,2-a]pyridine isomer with an ethyl ester instead of acetic acid.
  • Key Differences :
    • The [1,2-a] ring fusion alters the spatial arrangement of substituents, affecting molecular recognition .
    • The ester group requires metabolic activation to the carboxylic acid for bioactivity.

Methyl 2-(6-Bromo-1-Methyl-3-Oxoimidazo[1,5-a]Pyridin-2(3H)-Yl)Acetate

  • Structure : Includes a methyl group at position 1 and a ketone at position 3.
  • Molecular Formula : C₁₁H₁₁BrN₂O₃ (MW 299.12) .
  • Key Differences :
    • The ketone group replaces the carboxylic acid, reducing acidity and hydrogen-bonding capacity.
    • The methyl group introduces steric constraints near the core.

Biological Activity

2-{6-bromoimidazo[1,5-a]pyridin-3-yl}acetic acid is a compound belonging to the imidazopyridine class, characterized by a bromine atom at the 6th position of the imidazo[1,5-a]pyridine ring and an acetic acid moiety at the 3rd position. This compound has drawn attention for its potential biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The following sections provide a detailed analysis of its biological activity based on recent studies and findings.

The molecular formula for this compound is C_10H_8BrN_3O_2, with a molecular weight of approximately 284.09 g/mol. The structure includes an imidazopyridine core which is known to enhance biological activity due to its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It is believed to modulate the activity of enzymes involved in inflammatory pathways and cancer progression. For instance, it may inhibit certain kinases or phosphatases that play crucial roles in cell signaling related to inflammation and tumor growth .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound could be developed as a potential therapeutic agent against resistant bacterial infections .

Antiviral Activity

The compound has also shown promise in antiviral applications. Studies focusing on its effect against viral pathogens indicate that it may inhibit viral replication through interference with viral entry or replication mechanisms .

Anti-inflammatory Activity

In models of inflammation, this compound has been observed to reduce inflammatory markers significantly. It appears to downregulate cytokines such as TNF-alpha and IL-6, which are pivotal in mediating inflammatory responses .

Anticancer Properties

The anticancer potential of this compound has been explored in various cancer cell lines. It has been found to induce apoptosis in cancer cells while sparing normal cells. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

Several case studies highlight the efficacy of this compound:

  • Study on Inhibition of Cancer Cell Growth : In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM .
  • Antimicrobial Efficacy : A study assessing its antimicrobial properties against multidrug-resistant strains found that it effectively inhibited growth at concentrations lower than traditional antibiotics .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications at the bromine position and variations in the acetic acid moiety significantly affect biological activity. For instance, substituting bromine with other halogens or functional groups can enhance or diminish potency against specific targets .

Q & A

Q. What are the recommended synthetic routes for 2-{6-bromoimidazo[1,5-a]pyridin-3-yl}acetic acid?

The synthesis typically involves bromination of imidazo[1,5-a]pyridine precursors followed by functionalization with acetic acid derivatives. For example:

  • Bromination : Reacting imidazo[1,5-a]pyridine derivatives with brominating agents (e.g., NBS or Br₂ in DMF) at the 6-position .
  • Acetic Acid Attachment : Coupling the brominated intermediate with activated acetic acid groups (e.g., via nucleophilic substitution or palladium-catalyzed cross-coupling) .
  • Purification : Column chromatography using solvent systems like hexane/ethyl acetate (gradient elution) or reverse-phase HPLC for high-purity isolation .

Q. How is the compound characterized for structural confirmation?

Key analytical methods include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm the imidazo[1,5-a]pyridine core and bromine/acetate substituents .
  • LCMS/HPLC : Retention time (e.g., 1.23 minutes under SQD-FA05 conditions) and mass spectrometry (e.g., m/z 757 [M+H]⁺ for a related compound) verify molecular weight and purity .
  • Elemental Analysis : Combustion analysis to validate C, H, N, and Br content .

Q. What are the common reactivity patterns of this compound?

The bromine atom at the 6-position is reactive in:

  • Cross-Coupling Reactions : Suzuki-Miyaura couplings with aryl boronic acids to form biaryl derivatives .
  • Nucleophilic Substitutions : Replacement with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF) .
    The acetic acid moiety can participate in esterification or amide bond formation for further derivatization .

Q. How is the compound purified after synthesis?

  • Chromatography : Silica gel chromatography (hexane/ethyl acetate) for intermediate purification.
  • Recrystallization : Ethanol/water mixtures for final crystallization to achieve >95% purity .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the compound’s electronic properties?

DFT studies (e.g., using B3LYP functionals) can:

  • Predict charge distribution, highlighting electrophilic sites (e.g., bromine for substitution).
  • Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity in cross-coupling reactions .
  • Validate experimental NMR shifts via gauge-including atomic orbital (GIAO) methods .

Q. What crystallographic tools are used to resolve its 3D structure?

  • SHELX Software : For single-crystal X-ray diffraction data refinement.
    • Example workflow: Data collection at 100 K, SHELXT for structure solution, SHELXL for refinement (R-factor < 0.05) .
    • Key parameters: Space group identification, hydrogen bonding networks (e.g., acetic acid dimerization) .

Q. How does the compound perform in mechanistic studies of catalytic reactions?

  • Kinetic Isotope Effects (KIE) : To probe rate-determining steps in palladium-catalyzed couplings.
  • In Situ NMR Monitoring : Track intermediates (e.g., oxidative addition complexes) during cross-coupling .
  • DFT-Based Mechanistic Pathways : Simulate transition states for bromine substitution or acetate migration .

Q. What in vitro assays evaluate its biological potential?

  • Enzyme Inhibition : Screening against kinases (e.g., EGFR) using fluorescence polarization assays.
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., IC₅₀ values reported for related imidazo[1,5-a]pyridines) .
  • Metabolic Stability : Microsomal incubation (e.g., human liver microsomes) to assess half-life .

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